molecular formula C26H28ClN3O B12007474 1-((p-Chlorobenzyl)methylamino)-3-(2-(dimethylamino)ethyl)-3-phenyl-2-indolinone CAS No. 33391-14-9

1-((p-Chlorobenzyl)methylamino)-3-(2-(dimethylamino)ethyl)-3-phenyl-2-indolinone

Cat. No.: B12007474
CAS No.: 33391-14-9
M. Wt: 434.0 g/mol
InChI Key: ZXIGBGZXNGBWJY-UHFFFAOYSA-N
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Description

    Chloropyramine: (CAS: 59-32-5) is a chemical compound with the molecular formula .

  • It belongs to the class of antihistamines , which are commonly used to treat allergic reactions.
  • The compound’s structure includes an indolinone core, a phenyl group, and a chlorobenzyl moiety.
  • Preparation Methods

      Synthetic Routes: Chloropyramine can be synthesized through various methods. One common approach involves reacting with .

      Reaction Conditions: The reaction typically occurs under basic conditions, and the product is isolated through crystallization or other purification techniques.

      Industrial Production: Chloropyramine is industrially produced using efficient synthetic routes to ensure high yields and purity.

  • Chemical Reactions Analysis

      Reactivity: Chloropyramine undergoes various reactions, including , , and .

      Common Reagents and Conditions:

      Major Products: The products formed depend on the specific reaction conditions but may include derivatives with modified substituents.

  • Scientific Research Applications

      Chemistry: Chloropyramine serves as a valuable intermediate in organic synthesis.

      Biology: It has applications in studying histamine receptors and allergic responses.

      Medicine: As an antihistamine, it alleviates symptoms of allergies, such as itching and sneezing.

      Industry: Chloropyramine finds use in pharmaceuticals and related fields.

  • Mechanism of Action

    • Chloropyramine blocks histamine H₁ receptors , preventing histamine-mediated allergic responses.
    • It competes with histamine for receptor binding, reducing symptoms like itching, redness, and swelling.
  • Comparison with Similar Compounds

    • Chloropyramine’s uniqueness lies in its specific chemical structure, combining an indolinone core with a chlorobenzyl group.
    • Similar compounds include other antihistamines like diphenhydramine , cetirizine , and loratadine .

    Properties

    CAS No.

    33391-14-9

    Molecular Formula

    C26H28ClN3O

    Molecular Weight

    434.0 g/mol

    IUPAC Name

    1-[(4-chlorophenyl)methyl-methylamino]-3-[2-(dimethylamino)ethyl]-3-phenylindol-2-one

    InChI

    InChI=1S/C26H28ClN3O/c1-28(2)18-17-26(21-9-5-4-6-10-21)23-11-7-8-12-24(23)30(25(26)31)29(3)19-20-13-15-22(27)16-14-20/h4-16H,17-19H2,1-3H3

    InChI Key

    ZXIGBGZXNGBWJY-UHFFFAOYSA-N

    Canonical SMILES

    CN(C)CCC1(C2=CC=CC=C2N(C1=O)N(C)CC3=CC=C(C=C3)Cl)C4=CC=CC=C4

    Origin of Product

    United States

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